(2,2-Dichloroethyl)cyclopentane

Catalog No.
S6603237
CAS No.
1357626-67-5
M.F
C7H12Cl2
M. Wt
167.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2-Dichloroethyl)cyclopentane

CAS Number

1357626-67-5

Product Name

(2,2-Dichloroethyl)cyclopentane

IUPAC Name

2,2-dichloroethylcyclopentane

Molecular Formula

C7H12Cl2

Molecular Weight

167.07 g/mol

InChI

InChI=1S/C7H12Cl2/c8-7(9)5-6-3-1-2-4-6/h6-7H,1-5H2

InChI Key

CSNUBZFHHXSACU-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(Cl)Cl

Canonical SMILES

C1CCC(C1)CC(Cl)Cl

(2,2-Dichloroethyl)cyclopentane is an organic compound characterized by its molecular formula C7H12Cl2\text{C}_7\text{H}_{12}\text{Cl}_2. It is a derivative of cyclopentane, with a dichloroethyl group attached at the second carbon position. This compound is notable for its unique structure, which enhances its reactivity compared to other cyclopentane derivatives. The presence of two chlorine atoms on the ethyl group significantly influences its chemical behavior, making it a valuable intermediate in various chemical syntheses and industrial applications.

  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of alcohols. For instance, treatment with sodium hydroxide can yield (2-hydroxyethyl)cyclopentane.
  • Reduction Reactions: The compound can undergo reduction to form (2-chloroethyl)cyclopentane or ethylcyclopentane when treated with hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: Oxidation can convert (2,2-dichloroethyl)cyclopentane into cyclopentanone derivatives using reagents like potassium permanganate.

Research into the biological activity of (2,2-dichloroethyl)cyclopentane is ongoing. Its dichloroethyl group has been studied for potential interactions with biological molecules, making it a candidate for drug development and other medicinal applications. The compound's reactivity may allow it to engage in electrophilic reactions with nucleophiles found in biological systems, which could lead to various biological effects.

The synthesis of (2,2-dichloroethyl)cyclopentane typically involves several steps:

  • Chlorination of Cyclopentane: Cyclopentane is reacted with chlorine gas under ultraviolet light to produce 2-chlorocyclopentane.
  • Formation of Dichloroethyl Group: The intermediate 2-chlorocyclopentane is then reacted with ethylene dichloride in the presence of a Lewis acid catalyst to introduce the dichloroethyl group.
  • Industrial Production: In industrial settings, continuous processes may be employed where chlorination occurs in controlled environments to optimize yield and purity. This includes adjusting temperature and pressure and utilizing continuous flow reactors for efficiency.

Studies on the interactions of (2,2-dichloroethyl)cyclopentane focus on its reactivity with biomolecules. The dichloroethyl group allows the compound to participate in electrophilic substitution reactions that may affect cellular processes. Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential therapeutic applications.

Several compounds share structural similarities with (2,2-dichloroethyl)cyclopentane:

Compound NameStructural FeaturesNotable Differences
(2-Chloroethyl)cyclopentaneContains one chlorine atom on the ethyl groupLess reactive due to fewer chlorine substituents
EthylcyclopentaneLacks chlorine substituents entirelyNon-reactive compared to (2,2-dichloroethyl)cyclopentane
CyclopentaneParent compound without any halogen substitutionSignificantly less reactive due to absence of functional groups

Uniqueness: The unique aspect of (2,2-dichloroethyl)cyclopentane lies in its dual chlorine substituents on the ethyl group, which markedly enhances its reactivity compared to its analogs. This increased reactivity makes it particularly valuable in synthetic chemistry and industrial applications where halogenated compounds are required.

XLogP3

4.3

Exact Mass

166.0316058 g/mol

Monoisotopic Mass

166.0316058 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-23

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